molecular formula C7H5F3N2O2S B11758247 Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate

Cat. No.: B11758247
M. Wt: 238.19 g/mol
InChI Key: MDSRKQRLVDEYHI-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is an organic compound that belongs to the pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with trifluoromethylthiolating agents. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethylthiol chloride (CF3SCl) under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, like dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent and high-quality production of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity towards its molecular targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)pyrazine-2-carboxylate
  • 2-Methyl-3-(trifluoromethyl)pyrazine
  • 2-Methyl-3-(methylthio)pyrazine

Uniqueness

Methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

methyl 3-(trifluoromethylsulfanyl)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2S/c1-14-6(13)4-5(12-3-2-11-4)15-7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSRKQRLVDEYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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